molecular formula C16H12F2N2OS B2985179 N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide CAS No. 896676-72-5

N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Cat. No.: B2985179
CAS No.: 896676-72-5
M. Wt: 318.34
InChI Key: VZGWKYURYATOCU-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a 2,4-difluorophenyl group attached to the acetamide nitrogen and a 1H-indol-3-ylsulfanyl (indole-thioether) moiety at the α-position of the acetamide backbone. This structure combines the electron-withdrawing properties of fluorine atoms with the aromatic and hydrogen-bonding capabilities of the indole ring, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c17-10-5-6-14(12(18)7-10)20-16(21)9-22-15-8-19-13-4-2-1-3-11(13)15/h1-8,19H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGWKYURYATOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves the reaction of 2,4-difluoroaniline with 1H-indole-3-thiol in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the indole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, or acylating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 might yield a sulfoxide, while reduction with NaBH4 could produce a thiol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The target compound’s analogs differ primarily in substituents on the sulfur atom, the indole ring, or the phenyl group. These modifications influence lipophilicity, electronic properties, and intermolecular interactions. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison of Acetamide Derivatives
Compound Name R1 (Phenyl Substituents) R2 (Sulfur-Linked Group) Molecular Formula Molecular Weight (g/mol) Key Features Reported Activity Reference
Target Compound 2,4-difluoro 1H-indol-3-ylsulfanyl C₁₆H₁₂F₂N₂OS 334.34 Indole-thioether, difluorophenyl Not reported -
N-(2,4-difluorophenyl)-2-[(1-propylindol-3-yl)sulfanyl]acetamide 2,4-difluoro 1-propylindol-3-ylsulfanyl C₁₉H₁₈F₂N₂OS 360.42 Propyl-indole enhances lipophilicity Not reported
N-(2,4-difluorophenyl)-2-[(4-phenyltriazol-3-yl)sulfanyl]acetamide 2,4-difluoro 4-phenyl-1,2,4-triazol-3-ylsulfanyl C₁₆H₁₂F₂N₄OS 346.40 Triazole introduces H-bonding potential Not reported
N-(2,3-dimethylphenyl)-2-{[1-(4-fluorobenzyl)indol-3-yl]sulfonyl}acetamide 2,3-dimethyl 1-(4-fluorobenzyl)indol-3-ylsulfonyl C₂₄H₂₂FN₃O₃S 451.51 Sulfonyl group increases polarity Not reported
Compound 41 () Complex chloro-benzoyl Sulfonyl with trifluoromethyl C₂₆H₁₇ClF₆N₂O₅S 606.99 Bulky substituents for enzyme inhibition pLDH assay (antimalarial)

Impact of Substituents on Properties

Sulfur Group Variations: Sulfanyl (Thioether) vs. Sulfonyl: The sulfanyl group in the target compound (C-S bond) is less polar than sulfonyl (C-SO₂) analogs (e.g., ). Sulfonyl groups enhance metabolic stability but reduce membrane permeability compared to thioethers .

Indole Modifications :

  • Propyl Substituent : The propyl group on the indole nitrogen () increases lipophilicity (logP ~3.5 estimated), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Phenyl Group Substitutions: Fluorine vs. Methyl: The 2,4-difluorophenyl group in the target compound provides electron-withdrawing effects, stabilizing the amide bond.

Biological Activity

N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C13H10F2N2OS
  • Molecular Weight : 284.29 g/mol
  • CAS Number : 1351588-49-2

The biological activity of this compound appears to be linked to its ability to inhibit specific cellular pathways involved in tumor growth and microbial resistance. The compound's structure facilitates interactions with various biological targets, potentially leading to apoptosis in cancer cells and inhibition of bacterial growth.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines. A notable study reported that at concentrations as low as 0.6 nM, the compound significantly enhanced apoptosis rates when used in combination with other agents .

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (nM)Reference
AnticancerAcute leukemia0.6
AntimicrobialStaphylococcus aureus0.24
AntimicrobialEscherichia coli3.9

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    A recent investigation into the apoptotic effects of this compound revealed that it effectively triggered programmed cell death in cancer cells through the modulation of the NF-kB pathway, which is critical for cell survival .
  • Antimicrobial Efficacy :
    The compound was tested against common pathogens like Staphylococcus aureus and Escherichia coli using minimum inhibitory concentration (MIC) assays. The results indicated that it possesses significant antimicrobial activity, with MIC values suggesting effective bactericidal properties at low concentrations .
  • Structure-Activity Relationship (SAR) :
    Research has also focused on understanding how structural modifications influence biological activity. Variations in the indole and sulfanyl groups have been systematically analyzed to optimize potency against both cancerous and microbial cells .

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